
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a tetrahydropyridinyl group
Preparation Methods
The synthesis of 4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyrimidine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The methoxy group and the tetrahydropyridinyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Scientific Research Applications
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-yl)boronic acid:
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Another similar compound used in metal-catalyzed cross-coupling reactions.
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol: This compound has a similar structure but includes a phenol group instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-methoxy-6-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H13N3O/c1-14-10-6-9(12-7-13-10)8-2-4-11-5-3-8/h2,6-7,11H,3-5H2,1H3 |
InChI Key |
DEAHEIHMXQLWBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)C2=CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
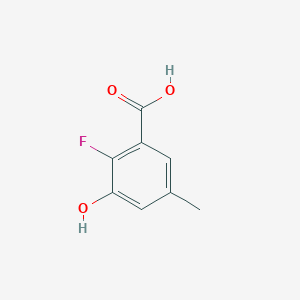

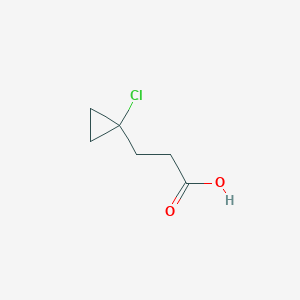
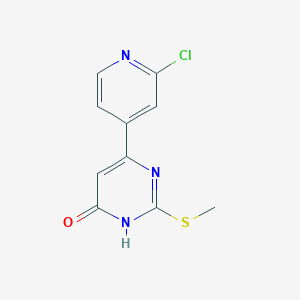
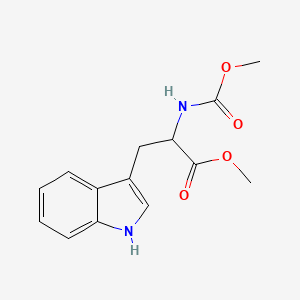
![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
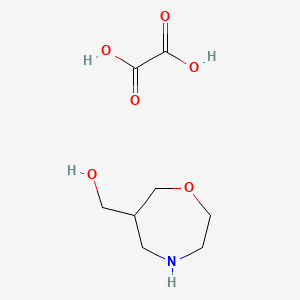
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
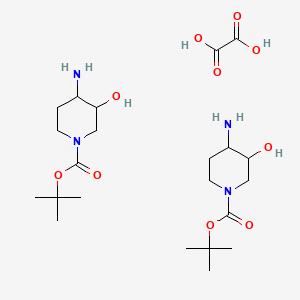
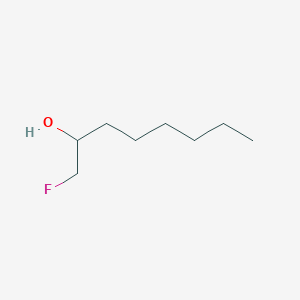

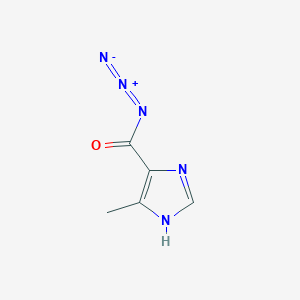
![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)
